Nir-FP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Near-infrared fluorescent proteins (Nir-FP) are a class of proteins engineered from bacterial phytochrome photoreceptors. These proteins are invaluable for in vivo imaging due to their ability to absorb and emit light in the near-infrared spectrum, which allows for deep tissue penetration with minimal autofluorescence and scattering . This compound has become a crucial tool in various fields, including biology, medicine, and chemistry, for visualizing biological processes and structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nir-FP is typically synthesized through genetic engineering techniques. The process involves the insertion of genes encoding the desired protein into bacterial hosts, such as Escherichia coli, which then express the protein. The genes are often derived from bacterial phytochrome photoreceptors, which are known for their near-infrared light absorption properties .
Industrial Production Methods
For industrial-scale production, the genetically engineered bacteria are cultured in large bioreactors under controlled conditions to optimize protein yield. The proteins are then purified using techniques such as affinity chromatography, which exploits the specific binding properties of the protein to isolate it from other cellular components .
Chemical Reactions Analysis
Types of Reactions
Nir-FP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the protein, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group in the protein with another, often through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like cyanide ions. The reactions are typically carried out under mild conditions to preserve the protein’s structure and function .
Major Products
The major products of these reactions are often modified versions of the original protein, with changes in their fluorescence properties. For example, oxidation can lead to a shift in the emission spectrum, making the protein emit light at different wavelengths .
Scientific Research Applications
Nir-FP has a wide range of applications in scientific research:
Chemistry: Used as a probe to study chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic imaging to detect diseases such as cancer.
Industry: Applied in the development of biosensors for detecting environmental pollutants
Mechanism of Action
Nir-FP exerts its effects through its ability to absorb and emit near-infrared light. The protein binds to a chromophore, typically biliverdin, which is responsible for its fluorescence. Upon excitation by near-infrared light, the chromophore emits light at a longer wavelength, which can be detected using specialized imaging equipment. This process involves several molecular pathways, including energy transfer and electron excitation .
Comparison with Similar Compounds
Similar Compounds
Green Fluorescent Protein (GFP): Emits light in the green spectrum and is widely used in biological imaging.
Red Fluorescent Protein (RFP): Emits red light and is used for multicolor imaging applications.
Cyan Fluorescent Protein (CFP): Emits cyan light and is often used in combination with other fluorescent proteins for FRET (Förster Resonance Energy Transfer) studies.
Uniqueness of Nir-FP
This compound is unique due to its near-infrared emission, which allows for deeper tissue imaging with minimal background interference. This makes it particularly valuable for in vivo studies where deep tissue penetration is required .
Properties
Molecular Formula |
C20H17F3N2O3S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+ |
InChI Key |
OYWSWWGOMJAIAB-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
Canonical SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.